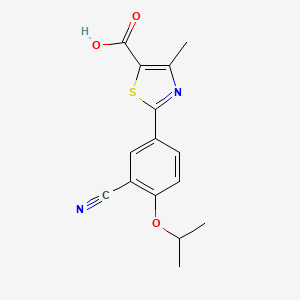

Febuxostat Isopropyl isomer

Overview

Description

Febuxostat Isopropyl isomer is an impurity of Febuxostat . Febuxostat is a selective xanthine oxidase inhibitor .

Synthesis Analysis

Febuxostat was subjected to stress conditions of degradation in aqueous solutions, including acidic, alkaline, oxidation, photolysis, and thermal degradation . The forced degradation studies were performed by using sodium hydroxide, hydrochloric acid, hydrogen peroxide, and thermal and ultraviolet radiation .Molecular Structure Analysis

Febuxostat has a molecular formula of C16H16N2O3S . It is a non-hygroscopic, white crystalline powder that is freely soluble in dimethylformamide, soluble in dimethylsulfoxide, sparingly soluble in ethanol, slightly soluble in methanol and acetonitrile .Chemical Reactions Analysis

Febuxostat was subjected to stress conditions of degradation in aqueous solutions, including acidic, alkaline, oxidation, photolysis, and thermal degradation . Febuxostat is more sensitive toward acidic conditions than oxidation and very resistant toward alkaline, thermal, and photolytic degradations .Physical And Chemical Properties Analysis

Febuxostat has a molecular formula of C16H16N2O3S and an average mass of 316.375 Da . It is a non-hygroscopic, white crystalline powder .Scientific Research Applications

Preparation and Optimization in Pharmaceutical Formulations

- Febuxostat, used in solid dispersion form, shows increased saturation solubility and dissolution rates, indicating its potential in enhancing drug bioavailability. This is achieved through transforming febuxostat from a crystalline to an amorphous state in the dispersion process (Tang et al., 2018).

Catalysis in Drug Synthesis

- Nickel-catalyzed arylation methods involving febuxostat demonstrate its role in facilitating efficient drug synthesis. This process is crucial in the rapid production of febuxostat, a drug used for treating gout and hyperuricemia (Canivet et al., 2009).

Nanocrystal Technology for Enhanced Drug Delivery

- Using Soluplus® as a stabilizer in the preparation of febuxostat nanocrystals leads to significantly improved stability and reduced particle size, which is beneficial for increasing the drug's oral bioavailability (Sharma et al., 2016).

Analytical Method Development

- Advanced liquid chromatographic methods have been developed for precise determination of febuxostat, crucial for ensuring quality control in pharmaceutical formulations (Mukthinuthalapati et al., 2013).

Cocrystal Synthesis for Solubility Enhancement

- The synthesis of febuxostat cocrystals has shown promising results in enhancing the drug's solubility, a key factor for its effective application in treating gout (Kang et al., 2017).

Polymorph Quantification in Drug Analysis

- Powder X-ray diffraction techniques are used for quantifying febuxostat polymorphs, essential for maintaining the consistency and efficacy of the drug substance (Qiu et al., 2015).

Mechanism of Action

Target of Action

Febuxostat Isopropyl Isomer, like Febuxostat, is a selective inhibitor of xanthine oxidase (XO) . Xanthine oxidase is an enzyme involved in the synthesis of uric acid, a substance that can accumulate and cause gout .

Mode of Action

This compound interacts with its target, xanthine oxidase, by binding to it and inhibiting its activity . This interaction results in a reduction of uric acid production .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the purine degradation pathway, where xanthine oxidase plays a crucial role . By inhibiting xanthine oxidase, this compound reduces the conversion of hypoxanthine and xanthine to uric acid . This action can lead to a decrease in uric acid levels, thereby preventing the formation of uric acid crystals that cause gout .

Pharmacokinetics

Febuxostat, and by extension this compound, exhibits an oral bioavailability of about 85%, indicating a high level of absorption in the body . The drug follows a two-compartment model with an initial half-life of approximately 2 hours and a terminal half-life of 9.4 ± 4.9 hours at daily doses of 40 mg or more . Febuxostat is extensively metabolized by oxidation (approximately 35%) and acyl glucuronidation (up to 40%); the metabolites are primarily excreted via the kidneys .

Result of Action

The primary molecular effect of this compound is the reduction of serum uric acid levels . On a cellular level, this can prevent the accumulation of uric acid crystals in and around joints, which can lead to inflammation and the symptoms of gout .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, renal function can impact the drug’s efficacy due to its role in the excretion of the drug and its metabolites . Additionally, factors such as age and sex may require personalized dosing strategies .

Future Directions

Febuxostat’s potential nephroprotective effects and kidney stone prevention properties are noteworthy, particularly for gout patients with renal concerns . Beyond gout, its anti-inflammatory properties hint at applications in musculoskeletal conditions and a broader spectrum of clinical contexts, including metabolic syndrome . Emerging research explores febuxostat’s roles in cardiovascular health, neurological disorders, rheumatoid arthritis, and cancer therapy, driven by its anti-inflammatory and antioxidative properties .

properties

IUPAC Name |

2-(3-cyano-4-propan-2-yloxyphenyl)-4-methyl-1,3-thiazole-5-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O3S/c1-8(2)20-12-5-4-10(6-11(12)7-16)14-17-9(3)13(21-14)15(18)19/h4-6,8H,1-3H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBKMOFWTLCOKFO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C2=CC(=C(C=C2)OC(C)C)C#N)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

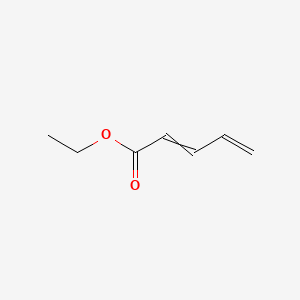

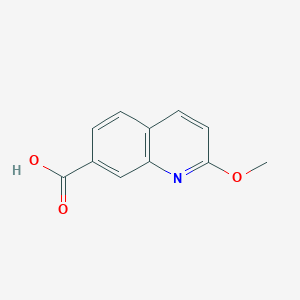

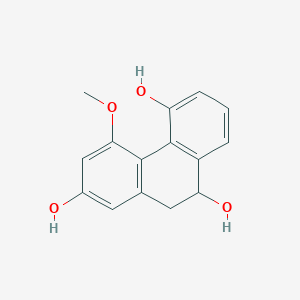

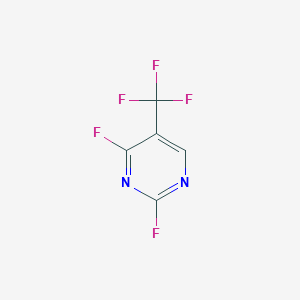

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

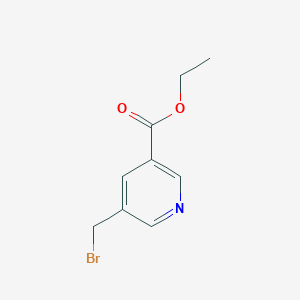

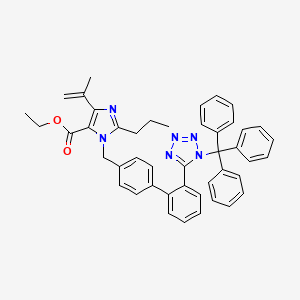

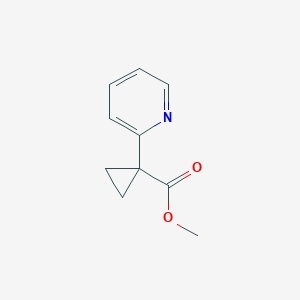

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Chloro-7-fluorobenzo[d]isoxazole](/img/structure/B3338866.png)

![5-Chlorothieno[3,2-B]pyridine-3-carboxylic acid](/img/structure/B3338874.png)

![Silane, [[(1R,3R)-5-(2-chloroethylidene)-1,3-cyclohexanediyl]bis(oxy)]bis[(1,1-dimethylethyl)dimethyl-](/img/structure/B3338888.png)

![4,6-Dichlorothieno[2,3-d]pyrimidine](/img/structure/B3338927.png)